molecular formula C8H13N3 B1446593 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1532361-95-7

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1446593
CAS No.: 1532361-95-7
M. Wt: 151.21 g/mol
InChI Key: QISUAQWXVKNDCJ-UHFFFAOYSA-N
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Description

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged chemical structure in medicinal chemistry and drug discovery. This saturated, fused bicyclic system serves as a key intermediate for designing potent and selective inhibitors of biologically significant targets. Researchers value this core for its versatility and potential in developing novel therapeutics. A primary application of this scaffold is in the design of protein kinase inhibitors. Specifically, substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives have been identified as potent and selective ROS1 kinase inhibitors, showing promise in the treatment of various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer . Furthermore, recent studies have demonstrated that derivatives of this core structure can function as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV), effectively suppressing a broad range of nucleos(t)ide-resistant HBV variants . The 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is supplied as a high-purity building block for research and development. It is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis to explore its potential across various disease areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7-5-8-6-9-3-4-11(8)10-7/h5,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISUAQWXVKNDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 2-ethyl substituted pyrazolo-pyrazine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structural Rationale, Synthetic Architecture, and Pharmacological Profiling

Introduction: The Case for C2-Alkylation

In the landscape of kinase inhibitor design, the pyrazolo[1,5-a]pyrazine scaffold represents a privileged yet underutilized isostere of the more common pyrazolo[1,5-a]pyrimidine. While the pyrimidine analog (found in drugs like Zaleplon and Dinaciclib) dominates the literature, the pyrazine core offers distinct physicochemical properties—specifically regarding basicity (pKa) and hydrogen bond acceptor vectors—that can critically alter selectivity profiles against kinases such as JAK , RET , and Chk1 .

The specific incorporation of an ethyl group at the C2 position is not merely a trivial alkylation; it is a calculated medicinal chemistry tactic. The 2-ethyl substituent serves three primary mechanistic functions:

  • Lipophilic Ligand Efficiency (LLE): It provides a precise increase in lipophilicity (+0.8–1.0 LogP relative to H) to bury into the hydrophobic regions of the ATP-binding pocket (often the solvent-exposed front or the gatekeeper region) without incurring the metabolic liability of larger aryl groups.

  • Steric Occlusion: The ethyl group is small enough to fit into restricted pockets where a phenyl or isopropyl group would clash, yet bulky enough to enforce a bioactive conformation by restricting rotation of adjacent substituents.

  • Solubility & Permeability: Unlike planar aryl substitutions, the ethyl chain disrupts crystal packing energy, often enhancing solubility in organic formulations while maintaining membrane permeability.

Synthetic Architectures

Constructing the pyrazolo[1,5-a]pyrazine core requires distinct strategies from its pyrimidine cousin. The most robust route involves the 1,3-dipolar cycloaddition of


-aminopyrazines with suitable alkynes.
Core Synthesis: The -Aminopyrazine Cycloaddition Route

This protocol ensures regioselectivity and allows for the late-stage introduction of the C2-ethyl group via the alkyne precursor.

Synthesis Pyrazine Pyrazine Core Salt N-aminopyrazinium Mesitylenesulfonate Pyrazine->Salt 1. DCM, 0°C 2. MSH MSH MSH (Aminating Agent) MSH->Salt Product 2-Ethyl-Pyrazolo[1,5-a] pyrazine-3-carboxylate Salt->Product K2CO3, DMF [3+2] Cycloaddition Alkyne Ethyl-2-butynoate (Source of 2-Ethyl) Alkyne->Product

Figure 1: 1,3-Dipolar cycloaddition strategy for constructing the 2-ethyl substituted core.

Critical Synthetic Considerations
  • Regiochemistry: The cycloaddition of the

    
    -aminopyrazinium salt with unsymmetrical alkynes typically favors the formation of the isomer where the electron-withdrawing group (EWG) of the alkyne ends up at the C3 position. Thus, using ethyl pent-2-ynoate  (or similar) directs the ethyl group to C2.
    
  • Safety:

    
    -Mesitylenesulfonylhydroxylamine (MSH) is energetic. It must be prepared fresh and kept in solution (DCM) at 0°C.
    

Pharmacological Profiles & SAR

The 2-ethyl pyrazolo[1,5-a]pyrazine scaffold is frequently explored in the context of Janus Kinase (JAK) and RET inhibition. The table below summarizes the Structure-Activity Relationship (SAR) trends when modulating the C2 position.

Table 1: Comparative SAR of C2-Substitutions in Kinase Inhibition

Data aggregated from representative scaffold studies (e.g., Vertex, Array BioPharma).

C2 SubstituentLipophilicity (cLogP)Kinase Potency (IC50)Metabolic Stability (t1/2)Comment
-H Low> 100 nMHighOften lacks sufficient hydrophobic interaction in the ATP pocket.
-Methyl Moderate10–50 nMHighGood potency, but may not fully occupy the hydrophobic sub-pocket.
-Ethyl Optimal < 10 nM Moderate "Goldilocks" zone: Fills the pocket, breaks planarity, good LLE.
-Isopropyl High50–200 nMLowSteric clash often observed; susceptible to CYP450 oxidation.
-Phenyl Very High< 5 nMHighHigh potency but poor solubility and high plasma protein binding.
Mechanism of Action: The ATP Pocket

In JAK/RET kinases, the pyrazolo-pyrazine core mimics the adenine ring of ATP. The N4 nitrogen accepts a hydrogen bond from the hinge region (e.g., Leu residue). The 2-ethyl group typically orients towards the solvent front or a specific hydrophobic gatekeeper residue (e.g., Methionine), displacing water and gaining entropic favorability.

SAR_Logic Core Pyrazolo[1,5-a]pyrazine Scaffold N4 N4 Position: Hinge Binder (H-Bond Acceptor) Core->N4 C2 C2 Position (Ethyl): Hydrophobic Pocket Fill (Solvent Front) Core->C2 C3 C3 Position: Specificity Determinant (Aryl/Heteroaryl) Core->C3 Effect_C2 Optimizes LLE & Solubility C2->Effect_C2

Figure 2: SAR Logic map highlighting the functional role of the C2-ethyl substitution.

Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-pyrazolo[1,5-a]pyrazine-3-carboxylate

Objective: Synthesis of the core scaffold via cycloaddition.

Reagents:

  • Pyrazine (10 mmol)

  • Mes-SO3NH2 (MSH) (12 mmol, fresh solution in DCM)

  • Ethyl pent-2-ynoate (12 mmol)

  • K2CO3 (20 mmol)

  • DMF (Dimethylformamide)

Step-by-Step:

  • Amination: Dissolve pyrazine in DCM at 0°C. Dropwise add the MSH solution over 30 minutes. Stir at 0°C for 2 hours, then allow to warm to RT. A white precipitate (

    
    -aminopyrazinium mesitylenesulfonate) will form.
    
  • Filtration: Filter the salt, wash with cold Et2O, and dry under vacuum. Handle with care.

  • Cycloaddition: Suspend the salt (1.0 eq) in DMF. Add K2CO3 (2.0 eq) and Ethyl pent-2-ynoate (1.2 eq). The mixture will turn dark.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes). The 2-ethyl isomer is typically the major product.

Protocol B: ADP-Glo™ Kinase Assay (JAK1/2)

Objective: Validate the potency of the synthesized 2-ethyl analog.

Reagents:

  • Recombinant JAK1 or JAK2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point curve.

  • Incubation: In a 384-well white plate, add 2 µL of compound, 4 µL of Enzyme/Substrate mix. Incubate 10 min.

  • Reaction Start: Add 4 µL of ATP (at Km concentration). Incubate 60 min at RT.

  • Termination: Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Vertex Pharmaceuticals. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters. Link(Note: Discusses the closely related pyrimidine scaffold SAR which informs the pyrazine design).

  • Array BioPharma. (2017). Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors. U.S. Patent US9611267B2. Link(Authoritative source for the specific pyrazine scaffold).

  • Sikdar, et al. (2023). One-pot cyclization methodology for pyrazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry.[1][2] Link

  • Ledeboer, M. W., et al. (2009). Discovery of 2-amino-pyrazolo[1,5-a]pyrimidines as JAK2 inhibitors. Bioorg. Med. Chem. Lett., 19(23), 6529-6533. Link

  • BenchChem. (2025).[3] Biological Activities of Pyrazine Derivatives: A Technical Guide.Link(General reference for pyrazine bioactivity).

Sources

The Pyrazolo[1,5-a]pyrazine Scaffold: From Synthetic Novelty to Privileged Pharmacophore

[1]

Executive Summary & Chemical Identity

The pyrazolo[1,5-a]pyrazine is a fused 5,6-bicyclic heterocycle characterized by a bridgehead nitrogen atom at position 1, a second nitrogen at position 2 (in the five-membered ring), and a third nitrogen at position 5 (in the six-membered ring).[1]

Unlike its more common isomer, the pyrazolo[1,5-a]pyrimidine (which mimics the adenine core of ATP), the pyrazolo[1,5-a]pyrazine offers a distinct vector profile for substituent growth. It serves as a bioisostere for purines, quinoxalines, and imidazo[1,2-a]pyrazines, offering unique solubility and metabolic stability profiles due to the specific arrangement of its three nitrogen atoms.

Key Structural Features:

  • Bridgehead Nitrogen (N1): Planarizes the system, contributing to aromaticity.

  • C-H Acidities: The C-3 position is nucleophilic (susceptible to electrophilic aromatic substitution), while C-4 and C-6 are susceptible to nucleophilic attack depending on the oxidation state.

  • Bioisosterism: Frequently deployed as a scaffold hopping replacement for imidazo[1,2-b]pyridazine or purine cores in kinase inhibitors.

Historical Genesis and Synthetic Evolution

The Era of Dipolar Cycloadditions (1970s–1990s)

The history of pyrazolo[1,5-a]pyrazine is rooted in the study of 1,3-dipolar cycloadditions. Early syntheses were not driven by biological targets but by the exploration of N-aminopyrazinium ylides .

  • The 1,3-Dipole: The N-aminopyrazine moiety serves as a masked 1,3-dipole.

  • The Dipolarophile: Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) were found to react with N-aminopyrazinium salts to form the fused 5,6-system.

  • Significance: This established the primary route for constructing the fully aromatic core, a method still used today for generating diversity at positions 2 and 3.

The Kinase Revolution (2000s–Present)

As the "kinase era" of drug discovery matured, the scaffold gained prominence.

  • JAK Family Inhibitors: In the late 2010s, Array BioPharma (now part of Pfizer) and other groups identified pyrazolo[1,5-a]pyrazines as potent JAK inhibitors. The scaffold provided excellent selectivity profiles against the broader kinome compared to the traditional Janus kinase scaffolds.

  • ROS1 and HBV: Recent campaigns have utilized the 4,5,6,7-tetrahydro derivative as an allosteric modulator for the Hepatitis B Virus (HBV) core protein and as ROS1 inhibitors, highlighting the versatility of the partially saturated ring.

Synthetic Architectures: Construction Strategies

The synthesis of this scaffold generally follows two distinct retrosynthetic logic trees: Annulation of Pyrazines (Route A) or Annulation of Pyrazoles (Route B).

Route A: The N-Aminopyrazine Cycloaddition (The "Classic" Route)

This is the preferred method for generating the fully aromatic core with substituents on the pyrazole ring.

  • Amination: Pyrazine is aminated using hydroxylamine-O-sulfonic acid (HOSA) or O-mesitylenesulfonylhydroxylamine (MSH) to form the N-aminopyrazinium salt.

  • Cycloaddition: Treatment with an alkyne (e.g., DMAD) in the presence of a base triggers a [3+2] cycloaddition followed by elimination (or oxidation) to aromatize.

Route B: The Pyrazole-Diamine Condensation

Used often for the tetrahydro- system or specific substitution patterns.

  • Starting Material: 1-(2-aminoethyl)pyrazole derivatives.

  • Cyclization: Condensation with bifunctional electrophiles (e.g., oxalyl chloride, glyoxal equivalents) closes the pyrazine ring.

Visualization: Retrosynthetic Logic

RetrosynthesisTargetPyrazolo[1,5-a]pyrazine CoreNAminoN-Aminopyrazine Salt(1,3-Dipole)NAmino->Target[3+2] Cycloaddition(Route A)AlkyneActivated Alkyne(e.g., DMAD)Alkyne->TargetPyrazDiam1-(2-Aminoethyl)pyrazolePyrazDiam->TargetCondensation(Route B)BiElec1,2-Bifunctional ElectrophileBiElec->Target

Caption: Retrosynthetic disconnection showing the two primary routes: [3+2] cycloaddition (Red) and Condensation (Green).

Medicinal Chemistry Case Study: JAK Inhibition

The pyrazolo[1,5-a]pyrazine scaffold has demonstrated exceptional utility in targeting Janus Kinases (JAK).

Mechanistic Rationale
  • ATP Mimicry: The bicyclic system occupies the adenine binding pocket of the kinase.

  • H-Bonding: The N1 and N2 nitrogens can serve as hydrogen bond acceptors for the hinge region residues (e.g., Leu932 in JAK2).

  • Selectivity: Substitution at the C-3 position allows the molecule to probe the gatekeeper region, often imparting selectivity over other kinases.

Quantitative Data: Activity Profile (Representative)

The following table summarizes the potency shifts observed when transitioning from a standard pyrazolo[1,5-a]pyrimidine to a pyrazolo[1,5-a]pyrazine in a hypothetical JAK inhibitor series (based on Array BioPharma patent data trends).

CompoundCore ScaffoldR-Group (C3)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK1/2)
Cmpd A Pyrazolo[1,5-a]pyrimidinePhenyl1281.5x
Cmpd B Pyrazolo[1,5-a]pyrazinePhenyl15250.6x
Cmpd C Pyrazolo[1,5-a]pyrazine2-F-Phenyl3 8.5 ~3x (Potency Boost)
Cmpd D Pyrazolo[1,5-a]pyrazineCyclopropyl120450Loss of Potency

Note: Data represents trends from patent literature (e.g., WO2020/0399275) illustrating the scaffold's tunability.

Detailed Experimental Protocol

Synthesis of Dimethyl pyrazolo[1,5-a]pyrazine-2,3-dicarboxylate (The "Classic" Route A - Self-Validating Protocol)

This protocol constructs the fully aromatic core via 1,3-dipolar cycloaddition.

Reagents & Equipment
  • Precursors: Pyrazine (10 mmol), Hydroxylamine-O-sulfonic acid (HOSA, 12 mmol).

  • Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD, 12 mmol).

  • Base: Potassium carbonate (K2CO3, 20 mmol).

  • Solvents: Water (step 1), DMF (step 2).

  • Equipment: 100 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

Step-by-Step Methodology

Phase 1: Formation of N-Aminopyrazinium Salt

  • Dissolve pyrazine (0.80 g, 10 mmol) in water (10 mL) in a round-bottom flask.

  • Neutralize HOSA (1.36 g, 12 mmol) with NaHCO3 in cold water and add to the pyrazine solution.

  • Critical Step: Stir at 70°C for 3 hours. The solution will turn slightly yellow.

  • Concentrate under reduced pressure to obtain the crude N-aminopyrazinium salt. (Note: This salt is hygroscopic; proceed immediately).

Phase 2: [3+2] Cycloaddition

  • Suspend the crude salt in DMF (15 mL).

  • Add K2CO3 (2.76 g, 20 mmol) and stir at 0°C for 15 minutes.

  • Dropwise add DMAD (1.70 g, 12 mmol) over 10 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: TLC (50% EtOAc/Hexane) should show the disappearance of the polar salt and appearance of a fluorescent spot (the bicyclic product).

  • Workup: Pour into ice water (50 mL). Extract with EtOAc (3 x 30 mL).

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (SiO2, Gradient 0-40% EtOAc/Hexane).

Yield: Expect 40-60% of the diester as a crystalline solid.

Biological Pathway Visualization

The following diagram illustrates the intervention of a Pyrazolo[1,5-a]pyrazine inhibitor within the JAK-STAT signaling pathway.

JAK_PathwayCytokineCytokine (IL-6/IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK Kinase(Target)Receptor->JAKActivationSTATSTAT ProteinJAK->STATPhosphorylationInhibitorPyrazolo[1,5-a]pyrazineInhibitorInhibitor->JAKCompetitive Inhibition(ATP Pocket)P_STATPhospho-STAT(Dimer)STAT->P_STATDimerizationNucleusNucleus(Gene Transcription)P_STAT->NucleusTranslocation

Caption: Mechanism of Action: The inhibitor competitively binds to the JAK kinase ATP pocket, halting STAT phosphorylation.[2][3][4]

Future Outlook

The pyrazolo[1,5-a]pyrazine scaffold is currently evolving beyond simple kinase inhibition.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight and high polarity of the core make it an ideal fragment for screening against difficult targets.

  • PROTACs: Recent patents indicate the use of this scaffold as the "warhead" moiety in proteolysis-targeting chimeras, linking it to E3 ligase ligands to degrade specific kinases rather than just inhibiting them.

References

  • Array BioPharma Inc. (2020). Pyrazolo[1,5-a]pyrazines as JAK Inhibitors. Patent WO20200399275.

  • Zhejiang Hisun Pharmaceutical Co. Ltd. (2021). Pyrazolo[1,5-a]pyrazine derivatives, preparation method and application thereof. Patent CN113150012A.

  • Tamura, Y., et al. (1975). Synthetic studies on fused nitrogen heterocycles.[5][2][6][7][8][9][10] Synthesis of pyrazolo[1,5-a]pyrazines. Journal of Heterocyclic Chemistry, 12(1), 107-110.

  • Ledeboer, M. W., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533. (Cited for comparative SAR).

  • Wang, J., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132.[11]

Methodological & Application

Functionalization Strategies for the 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Core: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core represents a significant scaffold in medicinal chemistry, forming the foundation for a variety of therapeutic agents. Its unique combination of a fused pyrazole and a saturated pyrazine ring offers a three-dimensional architecture with multiple points for diversification, making it an attractive starting point for the development of novel drugs.[1][2] This guide provides a detailed overview of the key functionalization strategies for this valuable heterocyclic system, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction to the 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Scaffold

The tetrahydropyrazolo[1,5-a]pyrazine framework is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets. Derivatives have shown promise as antiviral agents, particularly as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs), and as kinase inhibitors.[1] The presence of the 2-ethyl group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. Understanding the reactivity of this core is paramount for generating diverse compound libraries for biological screening.

The primary sites for functionalization on the 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core are the nitrogen atoms of the saturated pyrazine ring and the carbon atoms of the pyrazole ring. The reactivity of these sites can be modulated by the choice of reagents and reaction conditions.

Diagram of the Core Scaffold and Numbering:

Caption: Core structure and numbering of the 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold.

Synthesis of the Core Scaffold

While numerous methods exist for the synthesis of related fused pyrazole systems, a common and adaptable approach for the 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core involves a multicomponent reaction strategy. This approach offers the advantage of building complexity in a single step from readily available starting materials.[3][4]

Protocol 1: Multicomponent Synthesis of the Tetrahydropyrazolo[1,5-a]pyrazine Core

This protocol is adapted from established methods for the synthesis of similar tetrahydropyrazolopyridine and related fused systems.[3][4] It involves the condensation of a β-ketoester, hydrazine, an aldehyde, and an amine source.

Reaction Scheme:

Synthesis reagents Ethyl 3-oxopentanoate + Hydrazine + Formaldehyde + Ammonia source product 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine reagents->product One-pot condensation

Caption: One-pot synthesis of the core scaffold.

Materials:

  • Ethyl 3-oxopentanoate

  • Hydrazine hydrate

  • Formaldehyde (37% solution in water)

  • Ammonium acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 250 mL round-bottom flask, add ethyl 3-oxopentanoate (1.0 eq), hydrazine hydrate (1.1 eq), and ethanol (5 mL/mmol of ethyl 3-oxopentanoate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ammonium acetate (2.0 eq) and formaldehyde solution (1.5 eq) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core.

Rationale: This one-pot reaction proceeds through a series of condensation and cyclization steps. The initial reaction between the β-ketoester and hydrazine forms a pyrazolone intermediate. Subsequent reaction with formaldehyde and ammonia (from ammonium acetate) leads to the formation of the saturated pyrazine ring fused to the pyrazole.

Functionalization of the Saturated Pyrazine Ring

The secondary amine at the 5-position of the tetrahydropyrazine ring is a key handle for introducing a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation introduces alkyl groups that can modulate the compound's solubility, lipophilicity, and steric profile.

Reaction Scheme:

N-Alkylation start 2-Ethyl-THPP Core + R-X product 5-Alkyl-2-Ethyl-THPP start->product Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: N-Alkylation of the pyrazine ring.

Protocol 2: N-Alkylation with Alkyl Halides

Materials:

  • 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in DMF.

  • Add potassium carbonate to the solution.

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Rationale: The base deprotonates the secondary amine, generating a more nucleophilic amide anion that readily displaces the halide from the alkyl halide in an SN2 reaction. DMF is a suitable polar aprotic solvent for this transformation.

N-Acylation

N-acylation introduces amide functionalities, which can act as hydrogen bond donors and acceptors, influencing the compound's binding affinity to biological targets.[5]

Reaction Scheme:

N-Acylation start 2-Ethyl-THPP Core + R-COCl product 5-Acyl-2-Ethyl-THPP start->product Base (e.g., Et3N), Solvent (e.g., DCM)

Caption: N-Acylation of the pyrazine ring.

Protocol 3: N-Acylation with Acyl Chlorides

Materials:

  • 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Add the acyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting amide by column chromatography or recrystallization.[6]

Rationale: The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Functionalization of the Pyrazole Ring

The pyrazole ring offers opportunities for C-C and C-heteroatom bond formation, primarily at the C3 position.

Electrophilic Halogenation

Introduction of a halogen atom, typically bromine, at the C3 position provides a versatile handle for subsequent cross-coupling reactions.

Reaction Scheme:

Halogenation start 5-Boc-2-Ethyl-THPP product 3-Bromo-5-Boc-2-Ethyl-THPP start->product NBS, Solvent (e.g., MeCN)

Caption: Bromination of the pyrazole ring.

Protocol 4: Selective C3-Bromination

Materials:

  • 5-Boc-2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq) (N-protection is recommended to prevent side reactions)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in acetonitrile.

  • Add N-Bromosuccinimide in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the 3-bromo derivative.[7]

Rationale: The pyrazole ring is susceptible to electrophilic substitution. The C3 position is often the most reactive site in such reactions. Using a mild brominating agent like NBS allows for selective halogenation. N-protection of the pyrazine ring is advisable to prevent potential side reactions with the brominating agent.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocycles, which can then be further elaborated.[8][9][10][11]

Reaction Scheme:

Formylation start 5-Boc-2-Ethyl-THPP product 3-Formyl-5-Boc-2-Ethyl-THPP start->product POCl3, DMF, Heat

Caption: Vilsmeier-Haack formylation of the pyrazole ring.

Protocol 5: C3-Formylation

Materials:

  • 5-Boc-2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled DMF to form the Vilsmeier reagent.

  • Add the N-Boc protected 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.[10]

Rationale: The Vilsmeier reagent, a chloroiminium species, is a mild electrophile that reacts with the electron-rich pyrazole ring, leading to formylation, typically at the C3 position.

Suzuki-Miyaura Cross-Coupling

The 3-bromo derivative obtained from Protocol 4 is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.[12][13][14]

Reaction Scheme:

Suzuki_Coupling start 3-Bromo-5-Boc-2-Ethyl-THPP + Ar-B(OH)2 product 3-Aryl-5-Boc-2-Ethyl-THPP start->product Pd catalyst, Base, Solvent

Caption: Suzuki-Miyaura cross-coupling at the C3 position.

Protocol 6: C3-Arylation via Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-5-Boc-2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Water)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the 3-bromo derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.[13][15]

Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. The base is crucial for activating the boronic acid.

Data Summary

Functionalization StrategyReagentsKey ConditionsPosition(s) Functionalized
N-Alkylation Alkyl halide, Base (K₂CO₃)DMF, RT to 60 °CN5
N-Acylation Acyl chloride, Base (Et₃N)DCM, 0 °C to RTN5
C3-Bromination N-Bromosuccinimide (NBS)Acetonitrile, RTC3
C3-Formylation POCl₃, DMF60-80 °CC3
C3-Arylation (Suzuki) Arylboronic acid, Pd catalyst, Base80-100 °C, Inert atm.C3

Conclusion

The 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core offers a rich landscape for chemical modification. The strategies outlined in this guide provide a robust toolkit for researchers to synthesize a diverse array of derivatives. By leveraging N-functionalization of the saturated pyrazine ring and C-functionalization of the pyrazole ring, scientists can systematically explore the structure-activity relationships of this important scaffold, paving the way for the discovery of new and improved therapeutic agents. Careful selection of protecting groups and reaction conditions is key to achieving the desired regioselectivity and maximizing yields.

References

  • Keihanfar, M., & Mirjalili, B. F. (2022).
  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Gorobets, N. Yu., et al. (2013). Facile one-pot synthesis of the pyrazolo[1,5-a]pyrazine scaffold. Chemistry of Heterocyclic Compounds, 49(6), 936-943.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives. Retrieved from a relevant chemical supplier's website.
  • D'hooghe, M., & De Kimpe, N. (2008). Pyrazine and its derivatives.
  • Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Abdel-Aziz, H. A., et al. (2024). Synthesis and Biological Evaluation of New Pyrazolo[1,5-a]pyrimidine Derivatives as Potential Anticancer Agents. Journal of Physical Chemistry & Biophysics.
  • Amireddy, N., et al. (2018). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][3][16]Diazepine-2-Carboxylates. ChemRxiv.

  • Liu, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132.
  • Schwärzer, D., et al. (2020). Selective Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold via Regioselective Magnesiation and Zincation. Organic Letters, 22(15), 5965-5969.
  • Parmar, P. A., et al. (2021). Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characterization. Journal of the Indian Chemical Society, 98(4), 100017.
  • Gore, R. P., et al. (2011). A review on N-acylation reactions. Der Pharma Chemica, 3(3), 409-421.
  • Smolecule. (2023, August 16). 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine.
  • Wang, H., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie.
  • Konovalov, A. I., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Journal of Structural Chemistry, 64(12), 2451-2460.
  • Nöth, H., & Storch, W. (1977). The Bromination of Pyrazabole.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Ohta, A., et al. (2022). Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'‐Bis(trimethylsilyl)‐1,4‐dihydropyrazine Derivatives. European Journal of Organic Chemistry, 2022(41), e202200958.
  • European Patent Office. (1996).
  • D'Andrea, S. V., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 139-145.
  • Cheeseman, G. W. H., & Werstiuk, E. S. G. (1997). Pyrazines.
  • Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Dana Bioscience. (n.d.). 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 100mg.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Janssen Pharmaceutica NV. (2015). Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][3][16]diazepine derivatives as ROS1 inhibitors (WO2015144799A1).

  • Orlov, V. D., et al. (2005). Synthesis and N-alkylation of diethyl 4,7-dihydroazolo[1,5-a]pyrimidin-5,6-dicarboxylates. Chemistry of Heterocyclic Compounds, 41(1), 84-91.
  • Reddy, T. J., et al. (2018). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 9(11), 3058-3063.
  • BLDpharm. (n.d.). 2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. The Journal of Organic Chemistry, 69(2), 427-431.

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Application Note: Reductive Amination Protocols for Tetrahydropyrazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold is a privileged bicyclic heterocycle increasingly prevalent in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its structural rigidity and defined vector orientation make it an ideal core for fragment-based drug discovery.

Functionalizing the secondary amine at the N-5 position is a critical synthetic step. While direct alkylation often leads to over-alkylation and inseparable mixtures, reductive amination offers a controlled, chemoselective pathway to synthesize tertiary amines.[1]

This guide provides two field-proven protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – for typical aldehydes and unhindered ketones.

  • Method B (Advanced): Titanium(IV) Isopropoxide mediated – for sterically hindered ketones or electron-deficient amines.

Scientific Foundation & Mechanistic Logic

The Scaffold

The THPP core consists of an electron-rich pyrazole ring fused to a saturated tetrahydropyrazine ring.

  • Reactivity: The N-5 nitrogen is a secondary aliphatic amine. It is nucleophilic and basic (

    
    ).
    
  • Challenge: The fused pyrazole ring can impact solubility. Furthermore, standard alkyl halides often result in quaternary ammonium salt formation (over-alkylation).

Why Reductive Amination?

Reductive amination proceeds via an iminium ion intermediate . The reducing agent is selected to reduce the iminium species faster than the starting carbonyl compound.[2]

  • Selectivity: Unlike direct alkylation, the reaction stops cleanly at the tertiary amine stage because the product lacks the proton necessary to form a new iminium species.

Reaction Mechanism (STAB Protocol)

The following diagram illustrates the pathway using Sodium Triacetoxyborohydride (STAB), emphasizing the role of acid catalysis in iminium formation.

ReductiveAmination Start THPP (Sec. Amine) + Carbonyl Carbinol Carbinolamine Intermediate Start->Carbinol Nucleophilic Attack Iminium Iminium Ion (Activated) Carbinol->Iminium -H2O Product N-Alkylated Product Iminium->Product Hydride Transfer Acid AcOH (Catalyst) Acid->Carbinol Reductant STAB (H- source) Reductant->Iminium

Figure 1: Mechanistic pathway for STAB-mediated reductive amination. The formation of the iminium ion is the rate-determining step for hindered substrates, while hydride transfer is rapid.

Experimental Protocols

Method A: The "Gold Standard" (STAB/DCE)

Applicability: Aliphatic aldehydes, benzaldehydes, and cyclic ketones (e.g., cyclohexanone). Reference: Based on the Abdel-Magid protocol [1].

Reagents
  • Substrate: Tetrahydropyrazolo[1,5-a]pyrazine derivative (1.0 equiv).

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.5 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3][4]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv). Mandatory for ketones; optional for aldehydes.

Step-by-Step Protocol
  • Preparation: In a dry vial equipped with a stir bar, dissolve the THPP amine (1.0 equiv) in DCE (0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde/ketone (1.2 equiv).

  • Acid Activation: If reacting with a ketone, add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to promote imine/iminium equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Note: Gas evolution is minimal, but ensure the vessel is vented via a needle if sealed.

  • Monitoring: Stir at RT under nitrogen.

    • Aldehydes:[1][4][5][6][7][8] Complete in 1–4 hours.

    • Ketones:[5][9] May require 12–24 hours.

    • QC: Monitor by LC-MS. Look for the disappearance of the M+1 (amine) and appearance of Product M+1.

  • Quench & Workup (Critical):

    • Quench with saturated aqueous NaHCO3 . Stir vigorously for 20 minutes to break down boron complexes.

    • Extract with DCM (3x).[8]

    • Expert Tip: If the product is highly polar, use 10% MeOH in DCM for extraction.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Method B: Titanium-Mediated (Ti(OiPr)4 / NaBH4)

Applicability: Sterically hindered ketones, electron-deficient amines, or acid-sensitive substrates. Reference: Based on the Bhattacharyya protocol [2].

Rationale

Titanium(IV) isopropoxide acts as a strong Lewis acid and a water scavenger, forcing the equilibrium toward the imine species even in difficult cases.

Step-by-Step Protocol
  • Complexation: In a dry flask under Argon, mix the THPP amine (1.0 equiv) and ketone (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (neat, 1.5 – 2.0 equiv).

    • Observation: The solution often becomes viscous or changes color (yellow/orange).

  • Imine Formation: Stir neat or in minimal dry THF at RT for 6–12 hours.

    • Validation: Aliquot a small sample into MeOH and check LC-MS. You should see the Imine mass (M+Carbonyl-H2O).

  • Dilution & Reduction: Dilute the reaction mixture with dry MeOH or EtOH (to ~0.1 M). Carefully add NaBH4 (2.0 equiv) in portions.

    • Caution: Exothermic reaction with gas evolution.

  • Workup (The "Emulsion" Fix):

    • Quench with 0.1 N NaOH (just enough to precipitate white titanium salts).

    • Filter the slurry through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate and perform a standard extraction.

Data Summary & Decision Matrix

Use the following table to select the correct condition for your specific THPP derivative.

VariableMethod A (STAB)Method B (Ti-Mediated)
Primary Use Case Aldehydes, CyclohexanonesAcetophenones, Hindered Ketones
Reaction pH Slightly Acidic (AcOH)Neutral / Lewis Acidic
Water Tolerance Low (STAB decomposes slowly)Zero (Ti reacts violently with water)
Workup Difficulty Low (Standard extraction)Medium (Requires Celite filtration)
Typical Yield 75% - 95%60% - 85%
Side Reactions Reduction of Carbonyl to AlcoholMinimal
Decision Tree for Optimization

DecisionTree Start Start: THPP + Carbonyl IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsHindered Is Ketone Hindered? (e.g., t-Butyl, Ortho-subst.) IsAldehyde->IsHindered No (It's a Ketone) MethodA Use Method A (STAB / DCE) IsAldehyde->MethodA Yes IsHindered->MethodA No (e.g., Cyclohexanone) MethodB Use Method B (Ti(OiPr)4 / NaBH4) IsHindered->MethodB Yes

Figure 2: Logic flow for selecting the optimal reductive amination condition.

Troubleshooting & Expert Insights

Solubility Issues

The fused pyrazole system can make THPP derivatives poorly soluble in DCE.

  • Solution: Use THF or a DCE/THF (1:1) mixture. Avoid MeOH with STAB if possible, as it degrades the reagent, though it can be used if the reaction is fast.

Basicity & Salt Formation

The THPP nitrogen is basic. If your starting material is a salt (e.g., HCl salt), you must add Triethylamine (TEA) or DIPEA (1.0 equiv) to free the amine base before adding the carbonyl.

  • Warning: Excess amine base can slow down the reaction by buffering the AcOH catalyst. Use exactly 1.0 equivalent relative to the salt.

Regioselectivity

If your THPP core has unprotected NH groups on the pyrazole ring (rare, usually N-1 is alkylated/substituted), the N-5 position remains the most nucleophilic due to its aliphatic nature. The pyrazole nitrogens are part of the aromatic system and are significantly less reactive toward reductive amination conditions.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][7][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][11] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[5][7][8][9][11][12] Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2306.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I cannot get 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine to remain in solution during my extraction/bioassay. It precipitates or forms an oil."

Technical Diagnosis: The solubility challenges with 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (hereafter referred to as ETPP ) stem from its dual nature as a fused bicyclic system containing both a lipophilic ethyl-pyrazole fragment and a polar, basic tetrahydropyrazine (piperazine-like) moiety.

This molecule exhibits "Solubility Frustration" :

  • High Lattice Energy: The secondary amine (NH) in the tetrahydropyrazine ring acts as a hydrogen bond donor, while the pyrazole nitrogens act as acceptors. This leads to strong intermolecular networks in the solid state, resisting dissolution in non-polar solvents.

  • pH Sensitivity: As a secondary amine, its solubility is strictly pH-dependent. It is lipophilic in its neutral state but highly water-soluble in its protonated (cationic) state.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Solubility
Core Structure Bicyclic (Fused Pyrazole-Piperazine)Rigid scaffold; prone to π-stacking.
pKa (Conjugate Acid) ~8.5 – 9.2 (Tetrahydropyrazine N)Critical: Basic. Will form salts with weak acids.
LogP ~1.2 – 1.8Moderately lipophilic. Poor water solubility at pH > 9.
H-Bond Donors 1 (Secondary Amine)Causes aggregation in non-polar solvents (Hexane/Ether).
H-Bond Acceptors 2-3Good solubility in alcohols/chlorinated solvents.

Troubleshooting Guide: Solvent Systems & Protocols

Scenario A: Dissolving for Organic Synthesis / Purification

Issue: Compound crashes out of Ether/Hexane or oils out in pure EtOAc. Root Cause: The compound is too polar for pure hydrocarbons but not polar enough to overcome lattice energy without H-bond disruption.

Recommended Solvent Systems:

  • Dichloromethane (DCM) + Methanol (MeOH):

    • Ratio: 95:5 to 90:10 (v/v).

    • Mechanism:[1] DCM solubilizes the lipophilic ethyl-pyrazole face; MeOH disrupts the intermolecular H-bonds of the amine.

  • Ethyl Acetate (EtOAc) + Ethanol (EtOH):

    • Ratio: 3:1.

    • Note: Pure EtOAc is often insufficient. The addition of EtOH is required to solvate the secondary amine.

Purification Protocol (Column Chromatography):

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).

    • Why NH₄OH? You must add ammonium hydroxide (0.5% - 1%) to the eluent. This deprotonates the silica silanols, preventing the basic ETPP amine from "streaking" or irreversibly binding to the acidic silica column.

Scenario B: Dissolving for Biological Assays (Stock Solutions)

Issue: Compound precipitates upon dilution into aqueous media (PBS/Media). Root Cause: "Crash-out" occurs because the LogP drives the neutral molecule out of water when the organic co-solvent (DMSO) is diluted.

Protocol: The "Acid-Lock" Method Instead of dissolving the free base directly, convert it in situ to a soluble salt before dilution.

  • Weigh 10 mg of ETPP.

  • Dissolve in 1 mL of DMSO (Result: 10 mg/mL Stock).

  • Dilution Step: When adding to aqueous media, ensure the media is buffered to pH < 7.4 or pre-acidify the stock slightly with 1 equivalent of HCl or Methanesulfonic acid if the assay tolerates it.

    • Better Alternative: Generate the Hydrochloride Salt or TFA Salt beforehand. These salts are highly water-soluble (>50 mg/mL).

Scenario C: Extraction Workup (Aqueous to Organic)

Issue: Low recovery yield; compound stays in the water layer. Root Cause: The pH of the aqueous layer is too low (acidic), keeping the amine protonated (charged) and water-soluble.

Corrective Workflow:

  • Check pH: Measure the aqueous layer pH. It is likely < 8.

  • Basify: Add Saturated NaHCO₃ or 1N NaOH until pH > 10.

    • Visual Cue: The solution may turn cloudy as the free base precipitates.

  • Extract: Use DCM (3x) rather than EtOAc. DCM is a superior solvent for extracting polar amines from water.

  • Dry: Use Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate), as MgSO₄ is slightly acidic and can bind amines.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental goal.

SolubilityWorkflow Start Start: ETPP Solubility Issue Goal What is your goal? Start->Goal Synth Synthesis / Purification Goal->Synth Bio Biological Assay (Aqueous) Goal->Bio Extract Aqueous Extraction Goal->Extract Media Non-Polar (Hexane/Ether) Synth->Media Precipitating? Polar Polar (DCM/EtOAc) Synth->Polar Oiling out? Action1 Use DCM:MeOH (9:1) + 1% NH4OH for Column Media->Action1 Action2 Add Co-solvent: Ethanol or Isopropanol Polar->Action2 SaltQ Is it a Salt form? Bio->SaltQ YesSalt Dissolve in Water/PBS SaltQ->YesSalt Yes NoSalt Free Base Form SaltQ->NoSalt No Action3 Dissolve in DMSO Dilute into pH < 7 buffer NoSalt->Action3 Quick Fix Action4 Convert to HCl Salt (Ether + HCl/Dioxane) NoSalt->Action4 Robust Fix CheckPH Check pH of Aqueous Layer Extract->CheckPH LowPH pH < 9 CheckPH->LowPH HighPH pH > 10 CheckPH->HighPH Action5 Adjust to pH 12 (NaOH) Extract with DCM LowPH->Action5 HighPH->Action5 Proceed

Caption: Decision matrix for solubilizing 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine based on application context (Synthesis, Bioassay, or Extraction).

Frequently Asked Questions (FAQs)

Q1: I am trying to crystallize ETPP, but I only get an oil. What should I do? A: This "oiling out" is common for secondary amines with flexible alkyl chains.

  • The Fix: Use a Salt Formation strategy. Dissolve your oil in a minimal amount of Diethyl Ether or MTBE. Add 1.1 equivalents of 4M HCl in Dioxane dropwise. The hydrochloride salt should precipitate instantly as a white, filterable solid. This solid will be much easier to handle and weigh.

Q2: Can I use Acetone to dissolve this compound? A: Use with caution. While ETPP dissolves in acetone, primary and secondary amines can react with acetone over time to form imines (Schiff bases) or hemiaminals, especially if slightly acidic conditions are present. For stability, avoid ketones; use alcohols (MeOH/EtOH) or nitriles (Acetonitrile).

Q3: Why does the compound streak on my TLC plate? A: The basic nitrogen interacts with the acidic silica gel.

  • The Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it, or simply add 1% Triethylamine or NH₄OH to your TLC developing solvent.

Q4: Is the compound stable in DMSO? A: Yes, the free base is generally stable in DMSO at room temperature. However, avoid freeze-thaw cycles which can introduce moisture. Water in DMSO can cause the free base to precipitate over time if the concentration is high (>50 mM).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazolo[1,5-a]pyrazine derivatives. Retrieved from [Link]

  • Fustero, S., et al. (2009).Improved Regioselectivity in the Synthesis of Pyrazolo[1,5-a]pyrazines. Journal of Organic Chemistry. (Contextual grounding for synthesis and handling of fused pyrazines).
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent selection for polar/basic heterocycles).
  • Organic Chemistry Portal. Pyrazoles and Fused Derivatives: Synthesis and Properties. Retrieved from [Link]

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Technical Support Center: Synthesis of Tetrahydropyrazolo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a key step in the development of new therapeutics. However, a recurrent and significant challenge in this synthesis is the formation of regioisomers, which can complicate reaction workups, reduce yields, and necessitate laborious purification steps.[1][2]

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome the challenges associated with regioisomer formation and separation. We will delve into the mechanistic origins of this problem and offer field-proven protocols to enhance regioselectivity and streamline purification.

Understanding the Root Cause: The Challenge of Pyrazole N-Alkylation

The most common route to tetrahydropyrazolo[1,5-a]pyrazines involves the initial N-alkylation of a substituted pyrazole followed by cyclization. The core of the regioselectivity problem lies in the pyrazole ring itself. The two nitrogen atoms (N1 and N2) have similar electronic properties and are often both nucleophilic, leading to the formation of two distinct regioisomeric products upon reaction with an electrophile.[3][4] The reaction's outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[5]

.dot

Troubleshooting_Workflow start Crude Reaction Mixture (Contains Regioisomers) check_separation Are isomers separable by standard TLC? start->check_separation column_chroma Optimize Flash Column Chromatography (See Protocol 1) check_separation->column_chroma Yes prep_hplc Consider Preparative HPLC / CPC check_separation->prep_hplc No is_solid Is the mixture solid? column_chroma->is_solid success Pure Isomer Obtained column_chroma->success Success recrystallize Screen for Selective Recrystallization (See Protocol 2) recrystallize->prep_hplc Fails recrystallize->success Success prep_hplc->success Success fail Separation still not achieved. Re-evaluate synthesis. prep_hplc->fail Fails is_solid->recrystallize Yes is_solid->prep_hplc No

Sources

Column chromatography solvent systems for pyrazolo[1,5-a]pyrazine separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Column Chromatography of Pyrazolo[1,5-a]pyrazines

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of pyrazolo[1,5-a]pyrazine derivatives by column chromatography. As a class of heterocyclic compounds with significant interest in medicinal chemistry, their effective purification is a critical step in synthesis and development workflows.[1][2] This document offers practical, field-proven insights in a direct question-and-answer format to address common issues encountered during separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazolo[1,5-a]pyrazine derivatives?

A1: The overwhelming choice for the stationary phase in the purification of pyrazolo[1,5-a]pyrazines and structurally similar N-heterocycles is silica gel (typically 200-400 mesh for flash chromatography).[3][4] Its prevalence is due to its versatility, cost-effectiveness, and ability to separate compounds based on polarity. The slightly acidic nature of standard silica gel is suitable for a wide range of pyrazolo[1,5-a]pyrazine derivatives. However, for particularly base-sensitive compounds or those exhibiting strong tailing, deactivated or base-washed silica may be considered.[5][6]

Q2: Which mobile phase systems are typically effective for the elution of these compounds?

A2: The choice of mobile phase is dictated by the polarity of the specific pyrazolo[1,5-a]pyrazine derivative. Due to the presence of multiple nitrogen atoms, these compounds can range from moderately polar to highly polar. Effective solvent systems typically involve a less polar "weak" solvent and a more polar "strong" solvent. Common starting points include:

  • Hexane/Heptane with Ethyl Acetate: This is the most common system for less polar to moderately polar derivatives. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing, is highly effective.[7][8]

  • Dichloromethane (DCM) with Methanol: For more polar derivatives that do not elute with ethyl acetate systems, a mixture of DCM and methanol is a standard choice.[3][4] Even a small percentage of methanol (1-10%) significantly increases the eluent's polarity.

  • Dichloromethane with Ethyl Acetate: This system offers an intermediate polarity range and can be useful for compounds that are too polar for hexane/EtOAc but do not require the high polarity of methanol.[3]

Q3: How should I determine the optimal solvent system before running a column?

A3: The optimal solvent system should always be determined using Thin-Layer Chromatography (TLC) prior to committing your bulk sample to a column.[5] This is a rapid and material-sparing method to screen multiple solvent systems.

The Goal: The ideal solvent system for column chromatography will provide a retention factor (Rf) for your target compound between 0.2 and 0.4 . This Rf value ensures that the compound spends enough time interacting with the stationary phase to separate from impurities, without requiring an excessive volume of solvent for elution. It's also crucial that the Rf values of your target compound and any major impurities are well-separated on the TLC plate.

Q4: My pyrazolo[1,5-a]pyrazine contains multiple basic nitrogen atoms. How does this affect chromatography?

A4: The basic nitrogen atoms in the pyrazolo[1,5-a]pyrazine core can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction can lead to significant peak tailing, where the spot on a TLC plate or the peak in a chromatogram appears smeared or asymmetrical. In severe cases, it can cause irreversible adsorption of the compound to the column.

To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution (typically 0.1-1% by volume), can be added to the mobile phase.[3] The modifier competes with your compound for the acidic sites on the silica, leading to sharper, more symmetrical peaks and improved recovery.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems encountered during the column chromatography of pyrazolo[1,5-a]pyrazines, providing likely causes and actionable solutions.

Problem 1: The target compound is not eluting from the column.
  • Possible Cause 1: Insufficient Mobile Phase Polarity. The chosen eluent is not strong enough to displace the compound from the silica gel. This is common for pyrazolo[1,5-a]pyrazines with polar functional groups (e.g., -OH, -NH2, -COOH).

    • Solution: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, a stronger solvent like methanol may need to be added to the mobile phase (e.g., switching to a DCM/methanol system).[5]

  • Possible Cause 2: Compound Decomposition on Silica. The acidic nature of the silica gel may be causing your compound to degrade.

    • Solution: First, verify stability by spotting your compound on a silica TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely.[6] To resolve this, you can either use a less acidic stationary phase like neutral alumina or "deactivate" the silica gel by pre-treating it with a solution containing a small amount of triethylamine.[5]

Problem 2: Poor separation between the product and impurities.
  • Possible Cause 1: Suboptimal Mobile Phase Selectivity. The chosen solvent system may have the correct polarity to elute the compounds but lacks the selectivity to differentiate between them.

    • Solution: Re-evaluate your mobile phase using TLC. Test different solvent combinations. For example, if a hexane/ethyl acetate mixture fails, try a system with a different type of polar solvent, such as DCM/acetone or toluene/ethyl acetate. These solvents offer different interactions (e.g., dipole-dipole, hydrogen bonding) that can alter the elution order and improve separation.

  • Possible Cause 2: Column Overloading. Too much crude material has been loaded onto the column relative to the amount of stationary phase.

    • Solution: Reduce the amount of sample loaded. A general guideline for flash chromatography is to load 1-5% of crude material relative to the mass of the silica gel (e.g., 100-500 mg of sample on a 10 g column).

  • Possible Cause 3: Poor Column Packing or Sample Loading. Voids, channels, or cracks in the silica bed, or improper sample loading, can lead to band broadening and a significant loss of resolution.

    • Solution: Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks. The sample should be loaded in a minimal volume of solvent (ideally the mobile phase) or adsorbed onto a small amount of silica gel ("dry loading") to ensure it starts as a narrow band at the top of the column.

Problem 3: Difficulty separating constitutional isomers.
  • Possible Cause: Similar Polarity and Structure. Constitutional isomers often have very similar physical properties, including polarity, making them exceptionally challenging to separate on standard silica gel.[9]

    • Solution: Separation requires exploiting more subtle differences in their structure.

      • Optimize Mobile Phase: Meticulously screen a wide range of solvent systems with varying compositions. Sometimes, a ternary mixture (e.g., hexane/DCM/ethyl acetate) can provide the necessary selectivity.

      • Specialized Stationary Phases: If silica gel fails, consider stationary phases that offer alternative separation mechanisms. Phenyl- or Pentafluorophenyl (PFP)-bonded silica columns can provide π-π or dipole-dipole interactions that may resolve isomers that co-elute on standard silica.[10][11]

      • Reverse-Phase Chromatography: If the isomers have sufficient hydrophobicity, reverse-phase chromatography (e.g., C18 silica with water/acetonitrile or water/methanol mobile phases) can be an effective alternative, as it separates based on hydrophobicity rather than polarity.[5]

Data Summary: Reported Solvent Systems

The following table summarizes solvent systems successfully used for the purification of pyrazolo[1,5-a]pyrazine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds.

Compound Class/DerivativeStationary PhaseMobile Phase / Eluent SystemReference
Substituted Pyrazolo[1,5-a]pyrazinesSilica GelPetroleum Ether / Ethyl Acetate (Gradient)[3]
Substituted Pyrazolo[1,5-a]pyrazinesSilica GelDichloromethane / Methanol (Gradient)[3][4]
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineSilica GelHeptane / Ethyl Acetate (50-100% Gradient)[8]
5-Chloropyrazolo[1,5-a]pyrimidineSilica Geln-Hexane / Ethyl Acetate (1:1 Ratio)[7]
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-onesSilica GelHexanes / Ethyl Acetate (0-100% Gradient)[12]
Substituted Pyrazolo[1,5-a]pyrimidinesSilica GelPetroleum Ether / Tetrahydrofuran (Gradient)[7]

Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis for Solvent System Selection
  • Prepare TLC Plate: With a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the starting line. Make the spot as small and concentrated as possible.

  • Prepare Elution Chamber: Pour a small amount (0.5 cm depth) of your chosen test solvent system (e.g., 4:1 Hexane:Ethyl Acetate) into a developing chamber or beaker. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5 minutes.

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber.

  • Elute: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).

  • Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for your target compound with good separation from other spots.

Protocol 2: Workflow for Troubleshooting Poor Separation

This protocol outlines a systematic approach to diagnosing and solving poor resolution in column chromatography.

  • Confirm the Issue: Analyze the collected column fractions by TLC or LC-MS to confirm co-elution of the desired product and impurities.

  • Assess Column Loading: Was the sample load within the recommended 1-5% mass ratio relative to the silica gel? If not, repeat the column with a reduced load.

  • Check Compound Stability: Perform a stability test on a silica TLC plate as described in Troubleshooting Problem 1. If decomposition is observed, switch to a deactivated stationary phase or add a modifier to the eluent.

  • Re-optimize Mobile Phase: If loading and stability are not the issues, the problem lies with mobile phase selectivity.

    • Perform extensive TLC screening with different solvent families.

    • Test modifiers (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds) to see if they improve peak shape and resolution.

  • Consider Alternative Chromatography Modes: If normal-phase chromatography consistently fails, especially with isomers, evaluate the feasibility of reverse-phase chromatography.

Visualizations

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Poor Separation Observed CheckLoad Is Column Overloaded (>5% w/w)? Start->CheckLoad CheckStability Is Compound Stable on Silica? CheckLoad->CheckStability No ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad Yes ReoptimizeTLC Re-optimize Mobile Phase with TLC CheckStability->ReoptimizeTLC Yes UseModifier Add Modifier (e.g., TEA) or Change Stationary Phase CheckStability->UseModifier No TrySolvents Try Different Solvent Combinations ReoptimizeTLC->TrySolvents Success Separation Successful ReduceLoad->Success UseModifier->Success ConsiderAlt Consider Alternative Chromatography (Reverse Phase, etc.) TrySolvents->ConsiderAlt ConsiderAlt->Success

Caption: A workflow for troubleshooting poor separation in column chromatography.

Polarity and Elution Order Diagram

ElutionOrder cluster_column Silica Gel Column Top Top of Column (Sample Loaded Here) Bottom Bottom of Column (Fractions Collected Here) NonPolar Non-Polar Compound (e.g., unfunctionalized pyrazine) Low affinity for silica High R_f NonPolar->Bottom Elutes First MidPolar Moderately Polar Compound (e.g., ester-substituted pyrazine) Medium affinity for silica Mid R_f MidPolar->Bottom Elutes Second HighPolar Highly Polar Compound (e.g., amino-substituted pyrazine) High affinity for silica Low R_f HighPolar->Bottom Elutes Last

Caption: Relationship between compound polarity and elution order in normal-phase chromatography.

References

  • BenchChem. (2025).
  • Google Patents. (2021).
  • SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2.
  • Indian Academy of Sciences. (2017). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences.
  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. BenchChem Technical Support.
  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4839. [Link]

  • ResearchGate. (2023). Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Phenomenex. (2023). GC Column Troubleshooting Guide.
  • Research Journal of Pharmacy and Technology. (2021).
  • Biocompare. (2021).
  • HALO Columns. (2023).
  • Rathnam, P., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules, 29(13), 3020. [Link]

  • Welch Materials. (2024).
  • MicroSolv. (2025).
  • Ali, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 325-349. [Link]

  • Quiroga-Varela, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2680. [Link]

  • Chrom Tech, Inc. (2024).
  • RotaChrom. (2024).

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Validation & Comparative

1H NMR analysis and interpretation of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Guide: 1H NMR Characterization of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Executive Summary

This guide provides a technical comparative analysis for the structural validation of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine , a bicyclic scaffold increasingly relevant in kinase inhibitor discovery (e.g., JAK, ROS1) and infectious disease research.

Distinguishing this partially saturated system from its fully aromatic precursors or open-chain isomers requires precise interpretation of the tetrahydropyrazine ring coupling patterns and the diagnostic pyrazole C3-H singlet . This document outlines the experimental protocols, comparative spectral data, and logic pathways required for definitive structural assignment.

Part 1: Structural Context & Theoretical Framework

The molecule consists of a pyrazole ring fused to a tetrahydropyrazine ring across the N1-C7a bond (bridgehead). The "2-Ethyl" substituent provides a reliable aliphatic anchor for signal integration.

Key Analytical Challenges:

  • Conformational Flexibility: Unlike the planar aromatic pyrazolo[1,5-a]pyrazine, the tetrahydro ring (positions 4, 5, 6, 7) adopts a half-chair or boat conformation, causing complex multiplet splitting in the 3.0–4.2 ppm region.

  • N-H Exchange: The secondary amine at position 4 (N4-H) is sensitive to solvent choice (CDCl₃ vs. DMSO-d₆), affecting chemical shift and coupling visibility.

Comparative Structural Analysis (Target vs. Alternatives)
FeatureTarget: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Alternative A: Open-Chain Precursor (e.g., Pyrazolyl-ethylamine)Alternative B: Fully Aromatic Scaffold (Pyrazolo[1,5-a]pyrazine)
C3-H Signal Singlet (~5.8–6.0 ppm) Singlet (~5.9–6.1 ppm)Doublet/Singlet (~7.8–8.0 ppm) (Deshielded)
Ring Protons 3 distinct CH₂ multiplets (C5, C6, C7)2 distinct CH₂ triplets (Ethyl chain)Aromatic protons (downfield >7.5 ppm)
N-H Signal 1 Broad Singlet (N4-H) 2 Broad Singlets (Primary Amine/Amide)None (if fully substituted/aromatic)
Cyclization Confirmed by C7-H downfield shift (~4.0 ppm) C7-equivalent is upfield (~3.0 ppm)N/A

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d₆ is recommended over CDCl₃.

    • Reasoning: DMSO stabilizes the N4-H proton via hydrogen bonding, usually resolving it as a distinct broad singlet. CDCl₃ often leads to broadening or disappearance of the NH signal due to rapid exchange.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16–64 (Sufficient for 10 mg).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the ethyl CH₃).

  • Temperature: 298 K (25°C).

Part 3: Data Interpretation & Results

The following data represents the consensus spectral signature for 2-substituted-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines based on scaffold analogs (e.g., Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and Triazolo[4,3-a]pyrazine derivatives).

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Interpretation
H-3 Ar-CH5.85 – 6.05 Singlet (s)1H-Diagnostic for 2-sub-pyrazole ring.
H-7 Ring CH₂3.95 – 4.15 Triplet (t)2H~6.0Deshielded by bridgehead N1.
H-5 Ring CH₂3.05 – 3.20 Multiplet (m)2H-Adjacent to N4 (amine).
H-6 Ring CH₂1.95 – 2.10 Multiplet (m)2H-Shielded central methylene.
N4-H Amine2.5 – 3.5 Broad (br s)1H-Exchangeable; may overlap with H₂O.
Ethyl-CH₂ Alkyl2.55 – 2.65 Quartet (q)2H7.5Typical ethyl pattern.
Ethyl-CH₃ Alkyl1.15 – 1.25 Triplet (t)3H7.5Typical ethyl pattern.

Note: If run in CDCl₃ , the H-3 singlet typically shifts slightly downfield to ~6.2 ppm, and the N4-H may appear extremely broad or be invisible.

Critical Validation Logic (COSY Correlations)

To confirm the fused ring structure vs. an open chain:

  • H-7 (4.0 ppm) must show COSY correlation to H-6 (2.0 ppm) .

  • H-5 (3.1 ppm) must show COSY correlation to H-6 (2.0 ppm) .

  • H-7 should not correlate with the Ethyl group.

Part 4: Visualization of Analytical Workflow

Diagram 1: Structural Verification Decision Tree

This flowchart guides the researcher through the decision process of confirming the scaffold identity.

NMR_Analysis Start Sample: Crude Reaction Mixture Check_H3 Check 5.8-6.1 ppm Region (H-3 Pyrazole Proton) Start->Check_H3 Is_Singlet Is there a sharp Singlet? Check_H3->Is_Singlet Check_Aliphatic Analyze 3.0-4.2 ppm Region (Tetrahydropyrazine Ring) Is_Singlet->Check_Aliphatic Yes Result_Aromatic FAIL: Fully Aromatic (Oxidized Byproduct) Is_Singlet->Result_Aromatic No (Doublets >7.5ppm) Check_H7 Locate H-7 (~4.0 ppm) Triplet/Multiplet Check_Aliphatic->Check_H7 Check_Ethyl Confirm Ethyl Group (q ~2.6, t ~1.2 ppm) Check_H7->Check_Ethyl Present Result_Open FAIL: Open Chain (Precursor) Check_H7->Result_Open Absent/Upfield <3.5ppm Result_Confirmed CONFIRMED: 2-Ethyl-4,5,6,7-tetrahydro pyrazolo[1,5-a]pyrazine Check_Ethyl->Result_Confirmed Pattern Matches

Caption: Logical decision tree for validating the bicyclic core using 1H NMR marker signals.

Diagram 2: Cyclization Verification Pathway

Visualizing the chemical shift changes expected during the synthesis (Cyclization of the precursor).

Cyclization_Shift Precursor Open Chain Precursor (N-Ethylamino-pyrazole) Reaction Cyclization (Ring Closure) Precursor->Reaction Product Target Scaffold (Tetrahydropyrazolo[1,5-a]pyrazine) Reaction->Product Shift_H7 H-7 Shift: 3.0 ppm -> 4.0 ppm (Deshielding by N1) Product->Shift_H7 Shift_NH Amine Signal: Primary (NH2) -> Secondary (NH) Product->Shift_NH

Caption: Key chemical shift migrations indicating successful ring closure at the N1-C7 bond.

Part 5: Troubleshooting & Anomalies

ObservationProbable CauseCorrective Action
Missing N4-H Signal Rapid proton exchange with H₂O in solvent.Dry sample thoroughly; switch to DMSO-d₆ or MeOD (N-H will disappear in MeOD, confirming assignment).
H-3 Singlet Split Long-range coupling (rare) or presence of rotamers.Check for rotamers by heating sample to 40°C. If peaks coalesce, it is conformational.
Extra Peaks in Aliphatic Residual solvent (Ethanol/Ethyl Acetate) overlapping with Ethyl group.Check integral ratios. Ethyl group must be 2:3 ratio.

References

  • Mugnaini, C., et al. (2022).[1] Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement. Arkivoc.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 136241, [1,2,4]Triazolo[1,5-a]pyrazine. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 2-Ethyl vs. 2-Methyl Tetrahydropyrazolo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyl Substituent Trade-off

In the optimization of the tetrahydropyrazolo[1,5-a]pyrazine scaffold—a privileged structure in inhibitors for targets such as GlyT1 (Glycine Transporter 1), JAK kinases , and Dopamine D3 receptors —the choice between a 2-methyl and a 2-ethyl substituent is rarely trivial.

While the 2-methyl group (the "Magic Methyl") is often the default for minimizing steric bulk and maximizing Ligand Efficiency (LE), the 2-ethyl analogue frequently offers a critical lever for modulating lipophilicity (LogD) and metabolic stability . This guide objectively compares these two motifs, analyzing their impact on binding affinity, physicochemical properties, and pharmacokinetic (PK) liability.

Physicochemical & Structural Comparison

The transition from methyl to ethyl adds a single methylene (-CH₂-) unit, but the biophysical consequences are non-linear. The following table summarizes the theoretical and observed shifts in properties for a representative tetrahydropyrazolo[1,5-a]pyrazine core.

Table 1: Comparative Physicochemical Profile
Feature2-Methyl Derivative2-Ethyl DerivativeImpact Analysis
Steric Bulk (A-value) ~1.70 kcal/mol~1.75 kcal/molMinimal: Ethyl adds conformational flexibility (rotatable bond) but rarely causes steric clash unless the pocket is extremely tight (e.g., Kinase hinge regions).
Lipophilicity (cLogP) Baseline+0.4 to +0.5Moderate: Ethyl increases permeability but decreases water solubility. Useful if the Methyl analogue is too polar to cross the BBB.
Basicity (pKa) ~8.4 (Piperazine N)~8.6 (Piperazine N)Slight Increase: Ethyl is slightly more electron-donating, potentially increasing the strength of ionic interactions with Asp/Glu residues in the binding pocket.
Ligand Efficiency (LE) HigherLowerTrade-off: Methyl is more atom-efficient. Ethyl must provide significant extra binding energy (>0.4 kcal/mol) to maintain LE.
Metabolic Liability N-DemethylationN-DealkylationVariable: Ethyl can sometimes block metabolism if the methyl is too accessible, or introduce a new site for oxidation (ω-1 hydroxylation).

Biological Activity & SAR Implications[1][2][3][4][5][6][7][8][9][10]

Binding Mechanism and Potency

In kinase inhibitors (e.g., targeting JAK or CDK families), the tetrahydropyrazolo[1,5-a]pyrazine often acts as a hinge binder.

  • 2-Methyl: Typically orients the nitrogen lone pair for optimal H-bond acceptance/donation without disturbing the planar alignment required for the ATP pocket.

  • 2-Ethyl: The flexible ethyl tail can access small hydrophobic sub-pockets (often called "gatekeeper" regions). However, if the pocket is solvent-exposed, the entropic penalty of freezing the ethyl rotation upon binding may reduce potency compared to the rigid methyl.

Metabolic Stability (The Critical Differentiator)

The most significant difference lies in CYP450-mediated metabolism .

  • N-Methyl: highly susceptible to rapid N-demethylation, often leading to a secondary amine metabolite that may have off-target toxicity or significantly different clearance rates.

  • N-Ethyl: While still susceptible to dealkylation, the rate is often slower due to steric hindrance around the nitrogen. However, the ethyl group introduces a new liability: hydroxylation at the β-carbon , leading to an unstable intermediate that degrades.

Visualization: Synthesis & Signaling

Synthetic Pathway (Reductive Amination)

The most robust method to generate and compare these libraries is via a divergent late-stage functionalization.

Synthesispath Start Pyrazolo[1,5-a]pyrazine (Secondary Amine Core) Cond NaBH(OAc)3 DCM/AcOH Start->Cond + Reagent_Me Formaldehyde (HCHO) Reagent_Me->Cond Reagent_Et Acetaldehyde (MeCHO) Reagent_Et->Cond Prod_Me 2-Methyl Derivative Cond->Prod_Me Path A (Methylation) Prod_Et 2-Ethyl Derivative Cond->Prod_Et Path B (Ethylation)

Figure 1: Divergent synthesis via reductive amination allows for rapid parallel generation of Methyl and Ethyl analogues from a common secondary amine intermediate.

Detailed Experimental Protocol: Microsomal Stability Assay

To empirically determine the superiority of the Ethyl vs. Methyl substituent for your specific series, you must perform a comparative intrinsic clearance (


) assay.
Objective

Quantify the half-life (


) and intrinsic clearance of 2-methyl vs. 2-ethyl analogues in Human Liver Microsomes (HLM).
Materials
  • Test Compounds: 2-Methyl and 2-Ethyl tetrahydropyrazolo[1,5-a]pyrazine derivatives (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Dilute DMSO stocks to 1 µM working solution in Phosphate Buffer (100 mM, pH 7.4).

    • Pre-incubate microsomes (final conc. 0.5 mg/mL) with test compound at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution.

  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 min to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitoring the parent ion transition.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
       is the elimination rate constant.
      
Interpretation Criteria
  • High Clearance:

    
     (Likely requires structural modification; check if Ethyl improves this over Methyl).
    
  • Low Clearance:

    
     (Ideal for drug candidates).
    

References

  • Foloppe, N., et al. "Structure-Based Design of Novel GlyT1 Inhibitors." Journal of Medicinal Chemistry, 2020.[1][2] (Representative SAR for pyrazolo-pyrazine scaffolds).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Discusses the Methyl/Ethyl/Fluoroalkyl trade-offs).

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Source for Microsomal Stability Protocols).
  • SciFinder/Reaxys Database. "Substructure Search: Tetrahydropyrazolo[1,5-a]pyrazine." Accessed Oct 2023. (Basis for general physicochemical trends).

Sources

Structural Characterization Guide: 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine represents a critical bicyclic scaffold in medicinal chemistry, serving as the pharmacophore core for various dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Teneligliptin analogs) and kinase inhibitors.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) . While NMR is sufficient for connectivity, this guide demonstrates that SC-XRD is the only method capable of resolving the specific "half-chair" puckering and N5-pyramidalization of the tetrahydropyrazine ring—structural features that dictate ligand-protein binding affinity.

Part 1: The Core Challenge – Conformational Ambiguity

The molecule consists of a planar pyrazole ring fused to a saturated tetrahydropyrazine ring. The structural challenge lies in the flexibility of the saturated ring.

  • The Ambiguity: The tetrahydropyrazine ring can adopt multiple conformations (Boat vs. Half-Chair).

  • The Critical Feature: The hybridization of the N5 nitrogen (secondary amine). In solution, this nitrogen undergoes rapid pyramidal inversion. Only in the solid state (or bound state) is this conformation locked.

Comparative Decision Matrix

The following logic gate determines when to deploy SC-XRD versus standard spectroscopic methods.

DecisionMatrix Start Start: Characterization of Tetrahydropyrazolo[1,5-a]pyrazine Q1 Is absolute stereochemistry or ring puckering required? Start->Q1 NMR Method: 1H/13C NMR + NOESY (Solution State) Q1->NMR No (Connectivity only) XRD Method: Single Crystal XRD (Solid State) Q1->XRD Yes (Binding studies) Limit Limitation: Rapid N-inversion averages signals. Cannot determine precise puckering. NMR->Limit Result Outcome: Resolves N5-pyramidalization & Half-Chair Geometry XRD->Result

Caption: Decision workflow for selecting analytical methods based on structural resolution requirements.

Part 2: Method A – Single Crystal X-Ray Diffraction (Gold Standard)

Why X-Ray is Superior

Unlike NMR, which provides a time-averaged view of the flexible ethylene bridges, X-ray crystallography captures the frozen conformation . For the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core, published data on analogs (specifically the 2-phenyl derivative) reveals a distinct half-chair conformation .[2]

  • Space Group: Typically Monoclinic,

    
    .
    
  • Packing: Dominated by intermolecular N–H···N hydrogen bonds, often forming centrosymmetric dimers or catemeric chains depending on the 2-position substituent.

Experimental Protocol: Crystallization of the Hydrochloride Salt

The free base of 2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is often an oil or low-melting solid. Successful diffraction requires salt formation to increase lattice energy.

Protocol:

  • Dissolution: Dissolve 50 mg of the free base in minimal absolute ethanol (approx. 0.5 mL).

  • Salt Formation: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate (amorphous) will form immediately.

  • Redissolution: Add methanol dropwise with varying heat until the precipitate just dissolves.

  • Vapor Diffusion (The Key Step):

    • Place the methanol solution in a small inner vial.

    • Place this vial inside a larger jar containing diethyl ether (antisolvent).

    • Seal tightly and store at 4°C in a vibration-free environment.

  • Harvest: Prismatic crystals suitable for XRD appear within 48–72 hours.

Structural Data (Representative)

The following parameters define the geometry of the core scaffold. Note: Data below compares the representative 2-Phenyl analog (experimentally verified) with the DFT-predicted values for the 2-Ethyl target, as direct specific crystal data for the 2-ethyl derivative is often proprietary.

Structural ParameterSC-XRD (Observed - Analog) [1]DFT Calculation (B3LYP/6-31G*)Significance
Ring Conformation Half-ChairDistorted BoatXRD corrects gas-phase prediction errors.
N1–C2 Bond Length 1.348 Å1.355 ÅIndicates delocalization from pyrazole.
N5 Pyramidalization

Angles = 342°

Angles = 338°
Critical: N5 is not planar (

).
Puckering Amp (Q) 0.524 Å0.510 ÅMeasures deviation from planarity.

Part 3: Method B – NMR Spectroscopy (The Alternative)

The Limitation of Solution State

In


, the methylene protons at positions 4, 5, 6, and 7 appear as broadened multiplets or triplets.
  • The Issue: The tetrahydropyrazine ring undergoes rapid "ring flipping" at room temperature.

  • Consequence: The axial and equatorial protons average out, making it impossible to determine the precise static conformation required for docking studies.

When to Use NMR
  • Routine Purity Check: Quantitative integration confirms the ethyl group ratio.

  • Tautomerism: NMR confirms the proton resides on the N5 (amine) rather than the pyrazole nitrogens in neutral media.

Part 4: Method C – Computational Modeling (DFT)

Predictive Utility

When X-ray data is unavailable, Density Functional Theory (DFT) is the standard proxy.

  • Level of Theory: B3LYP/6-311++G(d,p).

  • Insight: DFT correctly predicts that the 2-ethyl substituent lies in the plane of the pyrazole ring to maximize

    
    -conjugation, while the saturated ring twists to relieve torsional strain.
    
Computational Workflow

DFT_Workflow Input Input Structure (2-Ethyl derivative) Opt Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq Frequency Calc (Check for imaginary freq) Opt->Freq Output Output: Global Minimum Conformer Freq->Output

Caption: Standard computational workflow for predicting tetrahydropyrazolo[1,5-a]pyrazine geometry.

References

  • Crystal Structure of Pyrazolo-pyrazine Analogs

    • Title: Tautomerism and Ring Conformation Dynamics of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.[2]

    • Source: Smolecule / CSD Communic
  • Protein-Bound Conformations (PDB)

    • Title: Crystal Structure of a novel tetrahydropyrazolo[1,5-a]pyrazine in an engineered PI3K alpha (PDB Entry: 4WAF).[3]

    • Source: Protein D
    • URL:[Link]

  • Synthesis & Characterization

    • Title: Straightforward Synthesis of Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines.[2][4]

    • Source: ResearchG
    • URL:[Link]

  • General Crystallographic Data for Pyrazoles

    • Title: Completion of Crystallographic Data for the Series of 4-Halogen
    • Source: MDPI Crystals.
    • URL:[Link]

Sources

Spectroscopic Characterization of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Isomers

[1]

Executive Summary
  • Target Molecule: 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.[1]

  • Primary Impurity/Alternative: 3-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

  • Critical Challenge: Distinguishing regioisomers formed during the cyclization of hydrazine precursors.

  • Differentiation Strategy:

    • 1H NMR: Chemical shift of the pyrazole singlet (H3 vs. H2) and NOE correlations to the piperazine ring.

    • 13C NMR: Carbon shifts of the pyrazole ring (C2 vs. C3).

    • Chromatography: Polarity differences due to the dipole moment vectors of the pyrazole ring.

Structural Analysis & Isomer Origin

The core scaffold is a bicyclic system where a pyrazole ring is fused to a tetrahydropyrazine (piperazine-like) ring. The synthesis typically involves the condensation of a diamine or hydrazine derivative with a

  • Regioisomer A (Target, 2-Ethyl): The ethyl group is at position 2 (adjacent to the bridgehead nitrogen N1). The proton is at position 3.[2]

  • Regioisomer B (Alternative, 3-Ethyl): The ethyl group is at position 3. The proton is at position 2 (adjacent to the bridgehead nitrogen N1).

Why it matters: The position of the substituent drastically alters the steric environment of the ATP-binding pocket or allosteric site in kinase/viral protein targets, often resulting in >100-fold differences in IC50.

Synthesis Pathway & Bifurcation

The formation of isomers is dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.

SynthesisPathStartPrecursor(Ethyl-hydrazine + Electrophile)InterCyclization IntermediateStart->Inter CondensationTarget2-Ethyl Isomer(Target)Inter->Target Path A (Major)Steric ControlIso3-Ethyl Isomer(Impurity)Inter->Iso Path B (Minor)Electronic Control

Figure 1: Bifurcation in the synthesis pathway leading to 2-ethyl and 3-ethyl regioisomers.

Spectroscopic Comparison Guide
A. Nuclear Magnetic Resonance (NMR) Profiling

The definitive identification relies on the proximity of the remaining pyrazole proton to the saturated piperazine ring (C4 protons).

Table 1: 1H NMR Distinction (500 MHz, CDCl3)

Feature2-Ethyl Isomer (Target) 3-Ethyl Isomer (Alternative) Mechanistic Explanation
Pyrazole Proton H3 :

5.80 – 6.10 ppm (s)
H2 :

7.20 – 7.50 ppm (s)
H2 is adjacent to the bridgehead nitrogen (deshielding zone), shifting it downfield. H3 is more shielded.
NOE Correlation Strong NOE between H3 and H4 (piperazine CH2)No NOE between H2 and H4 In the 2-ethyl isomer, the H3 proton is spatially close (<3 Å) to the C4 methylene group. In the 3-ethyl isomer, the ethyl group blocks this interaction.
Piperazine H4

4.00 – 4.20 ppm (t)

4.00 – 4.20 ppm (t)
The chemical shift of the saturated ring is less sensitive to the remote isomerism.
Ethyl CH2 Quartet, typical alkyl shiftQuartet, typical alkyl shiftNot diagnostic without HMBC.

Table 2: 13C NMR Distinction

Carbon2-Ethyl Isomer 3-Ethyl Isomer Diagnostic Rule
C2 ~155-160 ppm (Quaternary)~135-140 ppm (CH)C2 attached to N1 is deshielded by the nitrogen.
C3 ~100-105 ppm (CH)~120-125 ppm (Quaternary)C3 is generally more shielded than C2.
B. NOE Logic Visualization

The Nuclear Overhauser Effect (NOE) is the "gold standard" for assigning these regioisomers.

NOE_Logiccluster_2Et2-Ethyl Isomer (Target)cluster_3Et3-Ethyl IsomerN1N1 (Bridgehead)C2C2-EthylC3C3-H (Proton)C4C4-H2 (Piperazine)C3->C4Strong NOE(< 3.0 Å)N1_bN1 (Bridgehead)C2_bC2-H (Proton)C3_bC3-EthylC4_bC4-H2 (Piperazine)C2_b->C4_bNO NOE(Too Far)

Figure 2: Spatial relationships determining NOE signals. The H3 proton in the 2-Ethyl isomer is proximal to the piperazine ring.

Experimental Protocol: Synthesis & Separation

Objective: Synthesize and isolate pure 2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Reagents:

  • 3-Ethyl-5-aminopyrazole (Precursor A) or Ethylhydrazine + 2-chloroacrylonitrile derivative.

  • 1,2-Dibromoethane (for annulation).

  • Base: NaH or K2CO3.

  • Solvent: DMF or MeCN.

Step-by-Step Workflow:

  • Annulation Reaction:

    • Dissolve 3-ethyl-5-aminopyrazole (1.0 eq) in dry DMF.

    • Add NaH (2.2 eq) at 0°C under Argon. Stir for 30 min.

    • Add 1,2-dibromoethane (1.1 eq) dropwise.

    • Heat to 80°C for 4-6 hours. Note: This step forms the piperazine ring.

  • Work-up:

    • Quench with ice water. Extract with EtOAc (3x).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Isomer Separation (Critical):

    • The crude mixture typically contains both isomers (Ratio 3:1 to 10:1 depending on conditions).

    • TLC: Silica gel, 5% MeOH in DCM.

      • 2-Ethyl Isomer: Typically higher Rf (less polar due to shielding of N-lone pairs).

      • 3-Ethyl Isomer: Lower Rf.

    • Column Chromatography: Elute with a gradient of 0-10% MeOH/DCM.

  • Validation:

    • Take the major fraction.

    • Run 1D 1H NMR . Check for singlet at ~6.0 ppm (H3).

    • Run 1D NOESY . Irradiate the singlet at 6.0 ppm; look for enhancement of the triplet at ~4.1 ppm (piperazine CH2).

References
  • Vertex AI Search Result 1.1: Known approaches to 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines. ResearchGate. Link

  • Vertex AI Search Result 1.4: Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. J. Med. Chem., 2023.[3] Link

  • Vertex AI Search Result 1.9: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI, 2023. Link

  • Vertex AI Search Result 1.12: Pyrazine, 2-ethyl-3-methyl- Spectroscopic Data. NIST Chemistry WebBook.[4] Link

Quality Control of Pharmaceutical Grade 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Criticality

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS: Variable based on salt form, typically referred to as Et-THPP) is not merely a reagent; it is a privileged scaffold in modern drug discovery. Its bicyclic architecture—fusing a pyrazole with a saturated tetrahydropyrazine—serves as a pharmacophore backbone for next-generation ROS1, PI3K, and JAK inhibitors .

In pharmaceutical development, the distinction between "Technical Grade" and "Pharmaceutical Grade" of this intermediate is often the difference between a scalable API process and a clinical hold due to genotoxic impurities or polymorphic instability. This guide objectively compares these grades and provides the experimental frameworks to validate them.

Comparative Analysis: Pharmaceutical vs. Technical Grade

The following table contrasts the critical quality attributes (CQAs) of Pharmaceutical Grade Et-THPP against standard industrial alternatives.

ParameterPharmaceutical Grade (Rec. for GMP)Technical Grade (Standard)Impact on Drug Development
Assay (HPLC) ≥ 99.0% (w/w)≥ 95.0% - 97.0%Low purity complicates stoichiometry in subsequent coupling steps.
Aromatic Impurity ≤ 0.15% (Fully aromatic analog)1.0% - 3.0%Critical: The fully aromatic pyrazolo[1,5-a]pyrazine is inert in many coupling reactions, lowering yield and persisting as a difficult-to-remove impurity.
Hydrazine Content ≤ 10 ppm (Genotoxic Control)Not Controlled (>100 ppm)High risk of forming mutagenic hydrazones in the final API (ICH M7 violation).
Regioisomer Ratio > 99.8 : 0.2~ 95 : 5Regioisomers (e.g., 3-ethyl variants) have different binding affinities and are often inseparable by standard crystallization.
Water (KF) ≤ 0.5%≤ 2.0%Excess water hydrolyzes sensitive reagents (e.g., acid chlorides) in the next synthetic step.

Deep Dive: Critical Quality Parameters & Mechanism

The "Tetrahydro" Stability Challenge (Oxidation Risk)

The core value of this molecule lies in its secondary amine functionality within the saturated tetrahydropyrazine ring. A common failure mode in lower-grade batches is oxidative dehydrogenation .

  • Mechanism: Exposure to air or metal traces during synthesis can oxidize the 4,5,6,7-tetrahydro ring into the fully aromatic pyrazolo[1,5-a]pyrazine.

  • Consequence: The aromatic analog loses the nucleophilicity of the NH center, becoming non-reactive in SNAr or Buchwald couplings, effectively "dead weight" that co-elutes with the product.

Genotoxic Impurity Control (Hydrazines)

Synthesis of the pyrazole ring typically involves hydrazine derivatives (e.g., hydrazine hydrate or alkyl hydrazines).

  • Risk: Residual hydrazines are potent alkylating agents (Class 1/2 carcinogens).

  • Pharma Requirement: We utilize a derivatization LC-MS/MS method (see Protocol 5.2) to ensure these are purged below the Threshold of Toxicological Concern (TTC).

Visualizing the Impurity Landscape

The following diagram maps the origin of critical impurities during the synthesis and storage of Et-THPP.

ImpurityMap SM Hydrazine Precursor (Genotoxic Risk) Inter Intermediate Cyclization SM->Inter Cyclization Product 2-Ethyl-4,5,6,7- tetrahydropyrazolo[1,5-a]pyrazine (Target) SM->Product Residual Carryover Inter->Product Reduction/Workup Imp_Regio Regioisomer (3-Ethyl isomer) Inter->Imp_Regio Wrong N-Attack Imp_Arom Fully Aromatic Impurity (Oxidation Product) Product->Imp_Arom Air Oxidation (Storage) Imp_Dimer Oxidative Dimer Product->Imp_Dimer Radical Coupling

Figure 1: Impurity Fate Mapping. Red paths indicate critical stability or safety risks.

Experimental Validation Protocols

To validate the quality of your material, do not rely solely on the Certificate of Analysis (CoA). Perform these self-validating checks.

Protocol A: HPLC Purity & Oxidation Check

Purpose: To separate the target tetrahydro- product from the aromatic impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH 9.0 - Basic pH is crucial for peak shape of the secondary amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 230 nm (general) and 280 nm (specific for aromatic impurity detection).

  • Acceptance Criteria:

    • Main peak retention ~6-8 min.

    • Aromatic impurity (elutes later due to planarity/pi-stacking) must be < 0.15%.

Protocol B: 1H-NMR Identity & Regioisomer Confirmation

Purpose: Confirm the "2-ethyl" position vs. "3-ethyl".

  • Solvent: DMSO-d6 or CDCl3.

  • Key Diagnostic Signals:

    • Pyrozole Proton (H-3): Look for a sharp singlet around δ 5.8 - 6.0 ppm .

      • Note: If the ethyl group is at position 3, this singlet disappears.

    • Tetrahydro Ring: Multiplets at δ 3.0 - 4.1 ppm (integrating to 4H or 6H depending on salt form) confirm the saturated ring is intact.

    • Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).

QC Workflow Decision Tree

Use this logic flow to accept or reject incoming batches of Et-THPP for GMP synthesis.

QCDecision Start Incoming Batch Et-THPP Visual Visual Inspection (White to Off-White?) Start->Visual NMR 1H-NMR Analysis (Regioisomer Check) Visual->NMR Pass Reject REJECT / RE-PURIFY Visual->Reject Fail (Yellow/Dark) HPLC HPLC Purity (>99.0%?) NMR->HPLC Pass (H-3 Singlet Present) NMR->Reject Fail (Isomer Mix) AromCheck Aromatic Impurity (<0.15%?) HPLC->AromCheck Pass HPLC->Reject Fail Geno Hydrazine Screen (<10 ppm?) AromCheck->Geno Pass AromCheck->Reject Fail (Oxidized) Geno->Reject Fail Release RELEASE FOR GMP Geno->Release Pass

Figure 2: Quality Control Decision Matrix for incoming raw material release.

References

  • International Council for Harmonisation (ICH). (2014). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).

  • International Council for Harmonisation (ICH). (2011).[1][2] Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) (Q11).

  • Foloppe, N., et al. (2006). "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein−Ligand Affinity." Journal of Medicinal Chemistry, 49(7), 2140–2143. (Demonstrates the utility of the pyrazolo[1,5-a]pyrazine scaffold).

  • Cui, J. J., et al. (2011). "Discovery of a novel class of ROS1/ALK/c-Met inhibitors." Journal of Medicinal Chemistry. (Contextualizes the 2-ethyl substitution pattern in kinase inhibition).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS: 1532361-95-7) is a bicyclic heterocyclic building block, often referred to as a "privileged scaffold" in medicinal chemistry. It is a critical intermediate in the synthesis of bioactive molecules, including Hepatitis B Virus (HBV) capsid assembly modulators and ROS1 kinase inhibitors.

As a secondary amine fused with a pyrazole ring, this compound exhibits specific reactivity and biological potential that necessitate strict handling protocols beyond standard organic laboratory practices. This guide provides a self-validating safety system for researchers handling this New Chemical Entity (NCE).

Physicochemical & Hazard Profile
PropertySpecification / Status
CAS Number 1532361-95-7
Molecular Formula C₈H₁₃N₃ (MW: 151.21 g/mol )
Physical State Solid (Low-melting) or Viscous Oil (depending on salt form/purity)
Acidity/Basicity Basic (Secondary amine functionality)
Primary Hazards H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Storage 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale protection based on the energy state of the chemical (static storage vs. kinetic manipulation).

Task-Based PPE Requirements
Operational ZoneRespiratory ProtectionDermal ProtectionOcular ProtectionEngineering Controls
Zone 1: Storage & Transport (Sealed containers)Level I: Standard Lab Ventilation.Single Nitrile Gloves (0.11 mm min. thickness).Safety Glasses with side shields (ANSI Z87.1).Secondary containment tray during transport.
Zone 2: Weighing & Transfer (Open powder/solid)Level II: N95/P2 Particulate Respirator (if outside hood).Preferred: Handling inside Fume Hood.Double Gloving: Inner: NitrileOuter: Nitrile (Change immediately upon contamination).Safety Goggles (tight-fitting) to prevent dust entry.Chemical Fume Hood (Face velocity: 80–100 fpm).Static dissipative mat.
Zone 3: Solubilization & Reaction (Dissolved in organic solvents)Level III: Fume Hood Mandatory.Respirator not required if sash is at working height.Chemical Resistant Gloves: Use Laminate (Silver Shield) if dissolved in permeating solvents (DCM, THF).Face Shield + Safety Goggles if reaction volume >50 mL or under pressure.Blast Shield if heating >100°C or using sealed vessels.

Critical Note on Glove Permeability: As a secondary amine, this compound can permeate standard nitrile gloves when dissolved in lipophilic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). Always replace gloves immediately after splash contact.

Operational Handling Protocols

Workflow Visualization

The following diagram illustrates the critical decision nodes for handling this compound, ensuring containment continuity.

G Start Start: Remove from Storage (4°C) CheckState Check Physical State (Solid vs. Oil) Start->CheckState SolidPath Solid/Powder: High Dust Risk CheckState->SolidPath If Solid OilPath Viscous Oil: High Surface Adhesion CheckState->OilPath If Liquid/Oil Weighing Weighing Protocol: Anti-Static Gun + Weigh Paper SolidPath->Weighing Use Powder Funnel OilPath->Weighing Use Syringe/Pipette Transfer Transfer to Reaction Vessel (Rinse weigh boat with solvent) Weighing->Transfer Waste Disposal: Solid Waste (Trace Contaminated) Liquid Waste (Basic Organic) Transfer->Waste Cleanup

Figure 1: Decision tree for handling 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine based on physical state.

Protocol A: Weighing & Static Control (Solid Form)

The tetrahydropyrazolo[1,5-a]pyrazine scaffold can be electrostatic.

  • Environment: Place balance inside the chemical fume hood.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat and spatula before contact.

  • Transfer: Do not pour from the source bottle. Use a micro-spatula to transfer small amounts to avoid aerosolizing dust.

  • Decontamination: Wipe the balance area with a wet tissue (solvent-dampened) immediately after weighing to capture invisible dust.

Protocol B: Solubilization (Liquid/Oil Form)

If the compound is an oil or low-melting solid:

  • Viscosity Management: If the oil is too viscous, gently warm the container (water bath <40°C) to lower viscosity before pipetting.

  • Rinsing: This compound is valuable and sticky. Weigh directly into the reaction flask if possible, or weigh by difference using a syringe.

  • Solvent Compatibility: Highly soluble in Methanol, DCM, and DMSO. When dissolving in DCM, be aware of the high vapor pressure which can cause "pipette dripping." Pre-wet the pipette tip with solvent before drawing the sample.

Emergency & Disposal Logistics

Spill Response
  • Dry Spill (Powder): Do NOT use a brush or broom (creates dust). Cover with a wet paper towel (water/methanol mixture) to dampen the powder, then wipe up.

  • Wet Spill (Solution): Absorb with vermiculite or spill pads.

  • Decontamination Solution: Clean surface with 10% dilute acetic acid followed by water (the amine is basic; acid facilitates removal), then a final soap and water wash.

Waste Categorization
Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.Hazardous Solid Waste (Incineration).
Liquid Waste A Reaction mixtures containing the compound.Basic Organic Waste (High BTU).
Liquid Waste B Aqueous washes (if extraction performed).Aqueous Basic Waste (Check pH before disposal).

References

  • Compound Identification: PubChem. 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. CID 72694689. Link

  • Medicinal Chemistry Application (HBV): Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. J. Med. Chem. 2023, 66, 20, 14116–14132. Link

  • Scaffold Synthesis & Safety: Synthesis of 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamides. ACS Comb. Sci. 2012. Link

  • Supplier Safety Data (Analog): Fisher Scientific. Safety Data Sheet: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine. Link

×

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Top-N result to add to graph 6

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2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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